molecular formula C14H18O2 B12574328 Methyl 3-ethyl-5-phenylpent-2-enoate CAS No. 189890-32-2

Methyl 3-ethyl-5-phenylpent-2-enoate

Cat. No.: B12574328
CAS No.: 189890-32-2
M. Wt: 218.29 g/mol
InChI Key: DEGMLTXEWVNNLQ-UHFFFAOYSA-N
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Description

Methyl 3-ethyl-5-phenylpent-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a pent-2-enoate backbone, which is further substituted with ethyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-ethyl-5-phenylpent-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid is reacted with methanol under reflux conditions with a strong acid such as sulfuric acid or hydrochloric acid as the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the ester group into a variety of organic compounds, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethyl-5-phenylpent-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Methyl 3-ethyl-5-phenylpent-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 3-ethyl-5-phenylpent-2-enoate exerts its effects depends on the specific reaction or application. In enzymatic hydrolysis, for example, the ester bond is cleaved by esterases, resulting in the formation of the corresponding alcohol and carboxylic acid. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methyl-5-phenylpent-2-enoate
  • Ethyl 3-ethyl-5-phenylpent-2-enoate
  • Methyl 3-ethyl-5-(4-methylphenyl)pent-2-enoate

Uniqueness

Methyl 3-ethyl-5-phenylpent-2-enoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

CAS No.

189890-32-2

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

methyl 3-ethyl-5-phenylpent-2-enoate

InChI

InChI=1S/C14H18O2/c1-3-12(11-14(15)16-2)9-10-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3

InChI Key

DEGMLTXEWVNNLQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC(=O)OC)CCC1=CC=CC=C1

Origin of Product

United States

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